2-Mercapto-5,7-dimethylquinoline-3-carbonitrile
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Overview
Description
2-Mercapto-5,7-dimethylquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C12H10N2S and a molecular weight of 214.29 g/mol . This compound is known for its unique chemical structure, which includes a quinoline ring substituted with mercapto, methyl, and cyano groups. It is primarily used in research and development due to its reactivity and stability .
Preparation Methods
The synthesis of 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile typically involves the reaction of appropriate quinoline derivatives with thiol and cyano groups under controlled conditions. One common method includes the reaction of 5,7-dimethylquinoline-3-carbonitrile with hydrogen sulfide in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
2-Mercapto-5,7-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The cyano group can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Mercapto-5,7-dimethylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The cyano group can interact with nucleophiles, leading to various biochemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Mercapto-5,7-dimethylquinoline-3-carbonitrile can be compared with other similar compounds, such as:
2-Mercapto-5,8-dimethylquinoline-3-carbonitrile: Similar structure but with a different substitution pattern on the quinoline ring.
2-Mercapto-5,7-dimethylquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5,7-dimethyl-2-sulfanylidene-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c1-7-3-8(2)10-5-9(6-13)12(15)14-11(10)4-7/h3-5H,1-2H3,(H,14,15) |
InChI Key |
RIPWGURUVPZPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=S)NC2=C1)C#N)C |
Origin of Product |
United States |
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